Hydrophilic PEG4 Spacer Enables Higher Drug-to-Antibody Ratio (DAR) Conjugation Without Aggregation Compared to Hydrophobic SPDB and SMCC Linkers
SPDP-PEG4-acid incorporates a PEG4 spacer whose hydrophilicity, as a class-level characteristic, enables conjugation of hydrophobic drugs at higher DAR without triggering aggregation or affinity loss—a limitation encountered with hydrophobic linkers such as SPDB and SMCC [1]. In antibody–maytansinoid conjugate (AMC) studies, PEG-containing hydrophilic linkers (structurally analogous to the PEG4 spacer in SPDP-PEG4-acid) supported higher DAR conjugation compared to the earlier hydrophobic SPDB and SMCC linkers, which were prone to aggregation at elevated DAR values [1].
| Evidence Dimension | Maximum achievable DAR without aggregation |
|---|---|
| Target Compound Data | Higher DAR supported (PEG-containing hydrophilic linker class) |
| Comparator Or Baseline | SPDB and SMCC (hydrophobic linkers): prone to aggregation at elevated DAR |
| Quantified Difference | Qualitative superiority: PEG-containing linkers enable conjugation of hydrophobic drugs at higher DAR without triggering aggregation |
| Conditions | Antibody–maytansinoid conjugate (AMC) synthesis; hydrophobic organic molecule drug (maytansinoid) conjugation |
Why This Matters
Higher DAR achievable without aggregation directly translates to increased payload delivery per antibody, improving therapeutic potency while maintaining conjugate integrity.
- [1] Zhao RY, Wilhelm SD, Audette C, et al. Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates. Journal of Medicinal Chemistry. 2011;54(10):3606-3623. View Source
